1-Bromo-2-ethoxy-4-fluorobenzene

Übersicht

Beschreibung

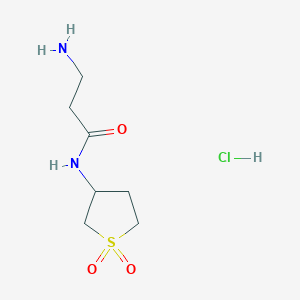

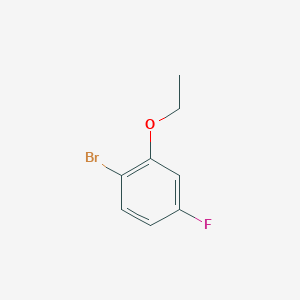

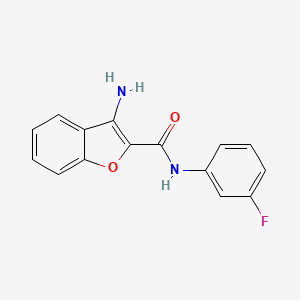

1-Bromo-2-ethoxy-4-fluorobenzene is a derivative of benzene, with a bromine atom, an ethoxy group, and a fluorine atom attached to the benzene ring . It’s a liquid at room temperature .

Synthesis Analysis

The synthesis of similar compounds, such as 1-Bromo-4-fluorobenzene, involves the bromination of fluorobenzene in the presence of a Lewis acid catalyst such as iron (III) bromide or aluminium tribromide . The exact synthesis process for 1-Bromo-2-ethoxy-4-fluorobenzene might involve similar steps but could vary depending on the specific conditions and reagents used.Molecular Structure Analysis

The molecular formula of 1-Bromo-2-ethoxy-4-fluorobenzene is C8H8BrFO . The structure includes a benzene ring with a bromine atom, an ethoxy group (–O–CH2–CH3), and a fluorine atom attached to it .Wissenschaftliche Forschungsanwendungen

Electrolyte Additive for Lithium-Ion Batteries

1-Bromo-2-ethoxy-4-fluorobenzene derivatives have been explored as potential electrolyte additives in lithium-ion batteries. For instance, 4-bromo-2-fluoromethoxybenzene (BFMB) was investigated for its ability to form a polymer film at high voltages, providing overcharge protection and enhancing the thermal stability and fire retardancy of lithium-ion batteries without impacting their normal cycle performance (Zhang, 2014).

Synthesis of Radiochemicals

1-Bromo-4-[18F]fluorobenzene is a valuable compound in the preparation of radiochemicals, crucial for 18F-arylation reactions. A study compared different methods for its synthesis, highlighting the use of symmetrical bis-(4-bromphenyl)iodonium bromide for efficient production (Ermert et al., 2004).

Fluorobenzenes in Organometallic Chemistry

Fluorobenzenes, like 1-Bromo-2-ethoxy-4-fluorobenzene, are recognized for their utility in organometallic chemistry and catalysis. Their weak interaction with metal centers due to fluorine substituents makes them suitable as non-coordinating solvents or as ligands in various metal complexes, enhancing their versatility in synthetic applications (Pike et al., 2017).

Molecular Ordering in Smectogenic Compounds

The molecular ordering of compounds related to 1-Bromo-2-ethoxy-4-fluorobenzene has been studied, particularly focusing on their behavior in dielectric media at phase transition temperatures. Such research aids in understanding the intermolecular forces and quantum mechanics in these systems, contributing to the field of material science (Ojha, 2005).

Halogenation Reactions in Organic Synthesis

The compound's derivatives are utilized in halogenation reactions, pivotal for synthesizing various medicinal and pharmaceutical agents, organic dyes, and organic electroluminescent materials. For instance, the synthesis of 1-bromo-2,4-dinitrobenzene from bromobenzene through nitration in water showcases the relevance of these derivatives in creating valuable intermediates for further chemical reactions (Xuan et al., 2010).

Wirkmechanismus

The mechanism of action for reactions involving benzene derivatives like 1-Bromo-2-ethoxy-4-fluorobenzene typically involves the formation of an intermediate complex followed by a rearrangement or elimination step. For example, in electrophilic aromatic substitution reactions, the electrophile initially forms a sigma-bond with the benzene ring, generating a positively charged intermediate. This is followed by the removal of a proton from this intermediate, yielding a substituted benzene ring .

Safety and Hazards

1-Bromo-2-ethoxy-4-fluorobenzene may cause skin and eye irritation, and may be harmful if inhaled . It’s recommended to use personal protective equipment, including gloves and eye protection, when handling this compound . In case of accidental release, it should be cleaned up with an inert absorbent material and kept in a tightly closed container for disposal .

Eigenschaften

IUPAC Name |

1-bromo-2-ethoxy-4-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrFO/c1-2-11-8-5-6(10)3-4-7(8)9/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCLBVTBTDQSOSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20660589 | |

| Record name | 1-Bromo-2-ethoxy-4-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20660589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-2-ethoxy-4-fluorobenzene | |

CAS RN |

871717-61-2 | |

| Record name | 1-Bromo-2-ethoxy-4-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20660589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-amino-7-phenyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B1519984.png)

![2-{3a-methyl-1,5-dioxo-1H,2H,3H,3aH,4H,5H-pyrrolo[1,2-a]quinazolin-4-yl}acetic acid](/img/structure/B1519990.png)

![4-{3a-methyl-1,5-dioxo-1H,2H,3H,3aH,4H,5H-pyrrolo[1,2-a]quinazolin-4-yl}butanoic acid](/img/structure/B1519991.png)

![4-[(1-Hydroxypropan-2-yl)sulfamoyl]benzoic acid](/img/structure/B1519992.png)

![N-[3-(aminomethyl)phenyl]furan-2-carboxamide hydrochloride](/img/structure/B1519998.png)

![N-[4-amino-3-(trifluoromethyl)phenyl]-N,N-dimethylamine hydrochloride](/img/structure/B1519999.png)

![2-[(3-Fluorophenyl)methyl]pyrrolidine hydrochloride](/img/structure/B1520002.png)